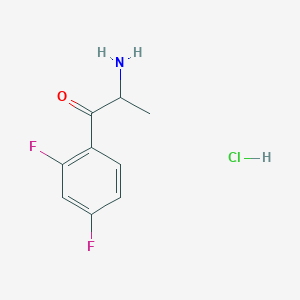

2-Amino-1-(2,4-difluorophenyl)propan-1-onehydrochloride

Description

2-Amino-1-(2,4-difluorophenyl)propan-1-one hydrochloride is a fluorinated aromatic ketone derivative with a primary amine group and a hydrochloride salt. Its IUPAC name reflects the propanone backbone substituted with a 2,4-difluorophenyl group at the carbonyl carbon and an amino group at the adjacent carbon. The compound is structurally related to acetophenone derivatives and is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for antifungal agents and bioactive molecules targeting cytochrome P450 enzymes .

Properties

IUPAC Name |

2-amino-1-(2,4-difluorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c1-5(12)9(13)7-3-2-6(10)4-8(7)11;/h2-5H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVSYIZWIPNJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-difluorophenyl)propan-1-onehydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and a suitable amine.

Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

Reduction: The intermediate compound is then subjected to reduction conditions to obtain the desired product.

Hydrochloride Formation: Finally, the product is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-(2,4-difluorophenyl)propan-1-onehydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature Control: Precise temperature control to maintain optimal reaction conditions.

Purification: Advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-difluorophenyl)propan-1-onehydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and difluorophenyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-1-(2,4-difluorophenyl)propan-1-onehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-difluorophenyl)propan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes involved in metabolic and regulatory processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-Amino-1-(2,5-difluorophenyl)ethanone Hydrochloride (CAS: 1809595-09-2)

- Structural Difference : Fluorine atoms at positions 2 and 5 on the phenyl ring (vs. 2 and 4 in the target compound).

- Impact : Altered electronic effects and steric hindrance may reduce binding affinity to fungal cytochrome P450 compared to the 2,4-difluoro isomer .

- Synthesis : Prepared via similar halogenation and amination routes but with 2,5-difluoro precursors.

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride (CAS: 474709-89-2)

- Structural Difference : Chlorine replaces fluorine at position 3 on the phenyl ring.

- Impact : Chlorine’s stronger electron-withdrawing effect increases electrophilicity but may reduce metabolic stability compared to fluorine .

- Applications : Less common in antifungal agents due to higher toxicity risks.

Functional Group Modifications

3-Amino-3-(2,4-difluorophenyl)propanoic Acid (CAS: 412925-23-6)

- Structural Difference : Carboxylic acid replaces the ketone group.

- Biological Relevance: May act as a substrate for amino acid transporters.

1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-2-ol (CAS: 126916-76-5)

Backbone Alterations

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (CAS: 1200-27-7)

Comparative Data Table

Biological Activity

2-Amino-1-(2,4-difluorophenyl)propan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-Amino-1-(2,4-difluorophenyl)propan-1-one hydrochloride is , with a molecular weight of approximately 187.186 g/mol. The compound features a difluorophenyl group that contributes to its biological activity through interactions with various biological targets.

Research indicates that 2-Amino-1-(2,4-difluorophenyl)propan-1-one hydrochloride may act through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in cortisol metabolism and has implications in metabolic syndrome and obesity management .

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter levels, particularly in the context of mood disorders, although further research is needed to elucidate these effects.

Antidiabetic and Anti-obesity Effects

The compound has been explored for its antidiabetic properties. In animal models, it demonstrated a reduction in blood glucose levels and improved insulin sensitivity. This effect is attributed to the inhibition of glucocorticoid metabolism via 11β-HSD1 inhibition, leading to decreased adipogenesis and enhanced glucose uptake in peripheral tissues .

Case Studies

A notable study involved administering the compound to lean C57Bl/6 mice, where it was found to significantly reduce the conversion of cortisone to cortisol in adipose tissue and liver samples. This suggests a potential therapeutic role in managing conditions associated with excessive cortisol production .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Model | Outcome |

|---|---|---|---|

| Inhibition of 11β-HSD1 | Reduces cortisol levels | C57Bl/6 mice | Decreased blood glucose levels |

| Antidiabetic effects | Enhances insulin sensitivity | Diabetic rat models | Improved glucose tolerance |

| Neurotransmitter modulation | Potential effects on serotonin and dopamine levels | In vitro neuronal cultures | Altered neurotransmitter release |

Therapeutic Applications

Given its biological activity, 2-Amino-1-(2,4-difluorophenyl)propan-1-one hydrochloride holds promise as:

- An Antidiabetic Agent : Targeting metabolic pathways related to insulin sensitivity.

- A Potential Treatment for Mood Disorders : Further studies are warranted to explore its effects on neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.